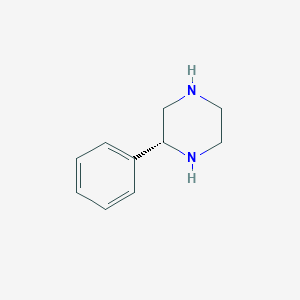

![molecular formula C8H9N3O B3000477 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol CAS No. 939-72-0](/img/structure/B3000477.png)

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol is a compound that is part of the triazole class of chemicals, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is fused to a benzene ring and has an ethanol group attached to it. This structure is of interest due to its potential applications in various fields such as agriculture, medicine, and materials science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkenes or alkynes, a process known as the Huisgen cycloaddition, which is a cornerstone of click chemistry. In the case of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol, the synthesis could potentially involve the condensation of carbonyl compounds with (1H-1,2,4-triazol-1-yl)methyl carbanions, as described in the generation of similar triazole compounds . The synthesis process is crucial as it affects the yield, purity, and the possibility of introducing various substituents on the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the possibility of various isomers due to the different positions that substituents can occupy on the triazole ring. The crystal structure of closely related compounds, such as 1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, has been determined, showing bond lengths and angles that suggest a non-typical conjugated system . These structural details are important for understanding the reactivity and interactions of the compound.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive nitrogen atoms in the triazole ring. They can act as ligands in coordination chemistry, form hydrogen bonds, and undergo nucleophilic substitution reactions. The presence of the ethanol group in 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol could also influence its solubility and reactivity in different solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, acidity constants, and interaction with solvents, are influenced by their molecular structure. For instance, the solubility of similar triazole compounds in various solvents has been studied, showing that solubility increases with temperature and varies depending on the solvent . The acidity constants of triazole derivatives in ethanol-water mixtures have been determined, indicating that the solvent composition can significantly affect the acid-base behavior of these compounds . Additionally, the kinetics of hydrolysis of triazole derivatives in aqueous solutions containing ethanol have been reported, with the rate of reaction being influenced by the presence of the alcohol .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol derivatives have been synthesized and shown significant antimicrobial activity. In a study, novel derivatives were tested against various Gram-positive and Gram-negative bacteria, demonstrating their potential in antibacterial applications (Shaikh et al., 2014).

Agricultural and Medicinal Chemistry

These compounds have received attention in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds has been explored to develop a method for accessing these substituted triazoles (Lassalas et al., 2017).

Corrosion Inhibition

A new triazole derivative, namely 2-{(2-hydroxyethyl)[(4-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]amino}ethanol (TTA), has been investigated for its efficiency in corrosion inhibition of galvanized steel and electroplating steel in aqueous solutions. The studies show TTA as a very good inhibitor, demonstrating its potential in corrosion protection (Lebrini et al., 2008).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For example, a series of Schiff bases and oxazepine derivatives have been synthesized using microwave irradiation, showcasing its utility in the creation of new chemical entities (Taha, 2017).

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLYJLYNSWYFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)